molecular formula C9H14N2 B2410899 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile CAS No. 96920-55-7

8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile

Cat. No.: B2410899
CAS No.: 96920-55-7
M. Wt: 150.225
InChI Key: DOUCIMIQXTWTDF-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile is a chemical compound with the CAS Number: 96920-55-7 . It has a molecular weight of 150.22 . This compound is part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by asymmetric 1,3-dipolar cycloadditions . These cycloadditions afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity is observed depending on the diazo substrates .


Physical and Chemical Properties Analysis

This compound has a melting point of 84-87 degrees Celsius . It is in the form of oil .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Structural Analysis : 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile and its derivatives have been synthesized and studied for their structural and conformational characteristics. A study by Izquierdo et al. (1991) focused on the synthesis and pharmacological study of esters derived from a related compound, providing insights into their structural properties through NMR spectroscopy and X-ray diffraction (Izquierdo et al., 1991).

  • Synthesis of Intermediate Compounds : Long (1998) reported the synthesis of an intermediate compound, 8-methyl-2-β-hydroxy-8-azabicyclo[3.2.1]octane-6-exo-carbonitrile, demonstrating the application of this chemical structure in the synthesis of natural alkaloids (Long, 1998).

Medicinal Chemistry and Drug Design

  • Development of Analogs for Medical Research : Singh et al. (2007) synthesized 8-Methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its analogs from pyroglutamic acid, evaluating their affinity at D2 and 5-HT2A receptors, showcasing its potential in medicinal chemistry (Singh et al., 2007).

  • Enantioselective Construction for Alkaloid Synthesis : Rodríguez et al. (2021) emphasized the importance of the 8-azabicyclo[3.2.1]octane scaffold in the synthesis of tropane alkaloids, which have various biological activities. Their review compiled methodologies for the stereoselective construction of these scaffolds (Rodríguez et al., 2021).

  • Library of Unsymmetrical Ureas : Agarkov and Gilbertson (2008) reported the preparation of a library of unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold, indicating its utility in creating diverse chemical libraries for drug discovery (Agarkov & Gilbertson, 2008).

Safety and Hazards

This compound is classified as a flammable liquid and vapour . It can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-11-8-2-3-9(11)5-7(4-8)6-10/h7-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUCIMIQXTWTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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